8-Bromo-6-methoxyquinoline

Catalog No.
S665301
CAS No.
50488-36-3
M.F
C10H8BrNO
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-6-methoxyquinoline

CAS Number

50488-36-3

Product Name

8-Bromo-6-methoxyquinoline

IUPAC Name

8-bromo-6-methoxyquinoline

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3

InChI Key

MXMVLWCWCLMAHP-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C(=C1)C=CC=N2)Br

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)Br

The exact mass of the compound 8-Bromo-6-methoxyquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130788. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Bromo-6-methoxyquinoline (CAS: 50488-36-3) is a functionalized quinoline derivative serving as a critical building block in organic synthesis. It is distinguished by two key features: a bromine atom at the 8-position, which acts as a versatile handle for palladium-catalyzed cross-coupling reactions, and an electron-donating methoxy group at the 6-position that modulates the electronic properties of the quinoline core. [1] This specific substitution pattern makes it a valuable precursor for creating complex molecular architectures, particularly in the development of pharmaceutical agents and functional materials where precise control over reactivity and molecular properties is essential.

Substituting 8-Bromo-6-methoxyquinoline with seemingly similar analogs like 8-chloro-6-methoxyquinoline or the parent 6-methoxyquinoline can lead to process failure or significantly diminished performance. The carbon-bromine bond is inherently more reactive in palladium-catalyzed cross-coupling reactions than the more stable carbon-chlorine bond, allowing for milder reaction conditions, lower catalyst loadings, and often higher yields. [REFS-1, REFS-2] Replacing it with 6-methoxyquinoline, which lacks the essential halogen handle, renders key synthetic transformations like Suzuki or Buchwald-Hartwig couplings impossible. Furthermore, the precise 6-methoxy, 8-bromo substitution pattern is often critical for achieving the desired biological activity or photophysical properties in the final target molecule, as even minor positional changes can drastically alter molecular interactions and performance.

Enhanced Cross-Coupling Reactivity Over Chloro-Analogs

The C-Br bond's lower dissociation energy compared to the C-Cl bond makes 8-Bromo-6-methoxyquinoline a more efficient substrate in palladium-catalyzed cross-coupling reactions. The oxidative addition step, which is often rate-limiting, is significantly faster for aryl bromides than for the corresponding aryl chlorides. [1] This generally allows for reactions to be run at lower temperatures and with lower catalyst loadings, reducing process costs and improving purity profiles. While direct comparative studies on this specific quinoline are sparse, the reactivity trend (I > OTf > Br >> Cl) is a foundational principle in cross-coupling chemistry. [2]

Evidence DimensionRelative Reactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataHigh (facilitates faster oxidative addition)
Comparator Or Baseline8-Chloro-6-methoxyquinoline (Low)
Quantified DifferenceAryl bromides are orders of magnitude more reactive than aryl chlorides under typical coupling conditions.
ConditionsStandard Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Heck).

Selecting this bromo-derivative can enable more efficient, cost-effective, and scalable syntheses compared to using the less reactive chloro-analog.

Demonstrated Precursor for the Anti-Tuberculosis Clinical Candidate Macozinone (PBTZ169)

8-Bromo-6-methoxyquinoline is a documented key starting material for the synthesis of Macozinone (PBTZ169), a promising anti-tuberculosis drug candidate that has entered clinical trials. [REFS-1, REFS-2] The published synthetic routes utilize the 8-bromo position for a crucial Suzuki coupling reaction to build the core of the final drug molecule. The selection of this specific precursor in a multi-step synthesis for a clinical-track compound underscores its process suitability and reliability for producing the target molecule with the required regiochemistry.

Evidence DimensionSuitability as a Precursor for Macozinone (PBTZ169)
Target Compound DataEnabling; specified starting material in documented synthesis.
Comparator Or BaselineOther substituted quinolines (Not used or specified).
Quantified DifferenceNot applicable (enabling vs. not used).
ConditionsMulti-step synthesis involving Suzuki coupling for pharmaceutical development.

Procuring this exact compound is necessary to replicate established, high-value synthetic routes for advanced pharmaceutical intermediates like Macozinone.

Required Scaffold for Potent AXL Kinase Inhibitors in Oncology Research

In the development of inhibitors for AXL receptor tyrosine kinase, a target in cancer therapy, the 6-methoxyquinoline scaffold is crucial for achieving high potency. [1] Structure-activity relationship (SAR) studies of AXL inhibitors derived from this core show that the 6-methoxy group forms a key hydrogen bond with the hinge region of the kinase. For instance, in a series of pyrrolo[3,2-c]quinoline inhibitors, the analog with a 6-methoxy group (Compound 11) exhibited an IC50 of 13 nM against AXL kinase, whereas the unsubstituted analog (Compound 10, lacking the 6-methoxy group) had an IC50 > 10,000 nM, representing a loss of activity of over 750-fold. [2] The 8-bromo position serves as the essential synthetic handle to introduce the rest of the pharmacophore.

Evidence DimensionAXL Kinase Inhibition (IC50)
Target Compound Data13 nM (for a derivative enabled by the 6-methoxy group)
Comparator Or BaselineUnsubstituted analog derivative (> 10,000 nM)
Quantified Difference>769-fold higher potency
ConditionsIn vitro AXL kinase enzymatic assay.

For researchers developing AXL inhibitors, the 6-methoxy group is not an optional feature but a mandatory requirement for achieving high target potency, making this precursor non-negotiable.

Precursor for High-Value Pharmaceutical Ingredients (APIs)

Ideal for multi-step syntheses where a reliable and reactive cross-coupling handle is required to build complex drug candidates, such as in the development of novel anti-tuberculosis agents like Macozinone (PBTZ169). [1] Its proven use in this context makes it a trusted choice for process development and scale-up campaigns.

Scaffold Development for Kinase Inhibitor Libraries

Serves as a foundational building block for medicinal chemistry programs targeting kinases like AXL. The 6-methoxy group is essential for potent hinge-binding interactions, while the 8-bromo position provides a straightforward route for diversification to explore structure-activity relationships and optimize lead compounds. [2]

Synthesis of Functional Materials for Organic Electronics

The electronically-tuned quinoline core, made possible by the 6-methoxy group, combined with the ability to introduce diverse substituents at the 8-position via cross-coupling, makes this compound a suitable precursor for creating novel ligands, host materials, or emitters for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

50488-36-3

Wikipedia

8-bromo-6-methoxyquinoline

Dates

Last modified: 08-15-2023

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